molecular formula C10H7FOS B1393637 3-Fluoro-4-(thiophen-2-YL)phenol CAS No. 1261963-39-6

3-Fluoro-4-(thiophen-2-YL)phenol

Cat. No.: B1393637
CAS No.: 1261963-39-6
M. Wt: 194.23 g/mol
InChI Key: GQJSELTYZHTQOD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(thiophen-2-YL)phenol is an aromatic compound that features a fluorine atom, a thiophene ring, and a phenol group. This compound is of interest due to its unique structural properties, which combine the characteristics of fluorinated aromatics and thiophene derivatives. These properties make it a valuable compound in various fields of scientific research and industrial applications.

Biochemical Analysis

Cellular Effects

3-Fluoro-4-(thiophen-2-yl)phenol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to impact voltage-gated sodium channels, which play a crucial role in cell signaling . Additionally, the compound may affect gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, thiophene derivatives have been reported to inhibit kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may result in alterations in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. For example, thiophene derivatives have been shown to have a threshold effect, where a certain dosage is required to achieve the desired therapeutic outcome . Exceeding this threshold can lead to toxicity and adverse effects on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Thiophene derivatives are known to undergo metabolic transformations, leading to the formation of metabolites that can have different biochemical properties . These metabolic pathways can influence the compound’s effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. Thiophene derivatives have been shown to interact with specific transporters, influencing their localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Thiophene derivatives have been reported to localize in various subcellular compartments, influencing their biochemical properties and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a fluorinated phenol under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-4-(thiophen-2-YL)phenol may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(thiophen-2-YL)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The thiophene ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydrothiophene derivatives.

    Substitution: Formation of various substituted phenols and thiophenes.

Scientific Research Applications

3-Fluoro-4-(thiophen-2-YL)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-2-YL)phenol: Lacks the fluorine atom, which may result in different biological activities and chemical properties.

    3-Fluoro-4-(pyridin-2-YL)phenol: Contains a pyridine ring instead of a thiophene ring, leading to different electronic and steric effects.

    3-Fluoro-4-(furan-2-YL)phenol: Features a furan ring, which can alter its reactivity and interaction with biological targets.

Uniqueness

3-Fluoro-4-(thiophen-2-YL)phenol is unique due to the combination of a fluorine atom, a thiophene ring, and a phenol group. This combination imparts distinct electronic properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-thiophen-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FOS/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJSELTYZHTQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684078
Record name 3-Fluoro-4-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-39-6
Record name 3-Fluoro-4-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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